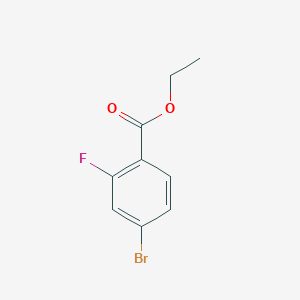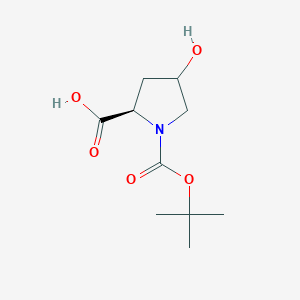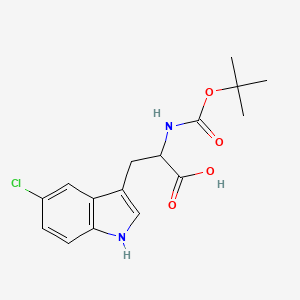
4-Isopropoxy-3-(methoxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Organic Chemistry
- 4-Isopropoxy-3-(methoxymethyl)benzaldehyde plays a crucial role in the synthesis of various organic compounds. It has been used in the synthesis of protected 7-isopropoxy-8-methoxy-1,2,3,6-tetrahydro-2-benzazocines and 9-isopropoxy-8-methoxy-3,6-dihydro-2-benzazocines, which are important in the field of organic chemistry (Panayides et al., 2007).
- The compound has been involved in the synthesis of substituted indenols, indenones, indanones, and indenes through ring-closing metathesis, demonstrating its versatility in organic synthesis (Coyanis et al., 2006).
Optical and Electrical Properties
- This compound derivatives have been studied for their opto-electrical properties. For instance, 3-Hydroxy-4-methoxy benzaldehyde has shown potential in opto-electrical applications due to its optical transparency and suitable bandgap, highlighting the material's relevance in this field (Perumal & Ananthi, 2021).
- The compound's derivatives have also been explored for their nonlinear optical properties, particularly in second harmonic generation applications (Singh et al., 2001).
Pharmaceutical and Health Applications
- Some derivatives of this compound have been investigated for their potential in inhibiting enzymes like catechol O-methyltransferase, which is significant in the pharmaceutical field (Borchardt et al., 1982).
- Additionally, certain benzazocine compounds synthesized from derivatives of this chemical have been tested for anti-cancer activity, illustrating its potential in medicinal chemistry (Panayides et al., 2007).
Properties
IUPAC Name |
3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMBCJDHVZKHBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)




![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)






